Viridicatol
概要
説明
Viridicatol is a quinoline alkaloid isolated from the deep-sea-derived fungus Penicillium griseofulvum . It has garnered significant attention due to its potential therapeutic properties, particularly in alleviating allergic reactions and repairing the intestinal barrier . The structure of this compound was established through X-ray diffraction analysis .
科学的研究の応用
ビリジカトルは、次のような幅広い科学研究における応用を持っています:
作用機序
ビリジカトルは、特定の分子経路を標的にすることで効果を発揮します. アレルギー反応の重要な役割を果たす肥満細胞の活性化を抑制します . この化合物は、肥満細胞内へのカルシウムイオンの蓄積を阻害することで、肥満細胞の活性化とそれに続く炎症性メディエーターの放出を阻止します . このメカニズムは、アレルギー反応の症状を軽減し、腸のバリア修復を促進します .
類似化合物:
ビリジカチン: 海洋真菌から単離された別のキノリンアルカロイドで、抗炎症特性で知られています.
3-O-メチルビリジカチン: ビリジカチンと同様の生物活性を示すビリジカチンの誘導体です.
ビリジカトルの独自性: ビリジカトルは、その強力な抗アレルギー特性と腸のバリア修復能力によって際立っています . 肥満細胞の活性化とカルシウムイオンの蓄積の抑制を含むその独特の作用機序は、他の類似化合物とは異なります .
結論として、ビリジカトルは、化学、生物学、医学、産業の分野において、科学研究における様々な応用を持つ有望な化合物です. そのユニークな化学構造と生物活性は、新しい治療薬の開発における貴重な候補となります.
生化学分析
Biochemical Properties
Viridicatol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . These enzymes are crucial in extracellular matrix degradation, and their inhibition by this compound suggests potential therapeutic applications in preventing tumor metastasis and invasion . Additionally, this compound has been shown to suppress mast cell activation, which is essential in allergic reactions . This suppression is achieved by inhibiting the accumulation of calcium ions in mast cells, thereby preventing their degranulation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In HT1080 human fibrosarcoma cells, this compound inhibits the activities and expressions of MMP-2 and MMP-9, which are involved in tumorigenesis . Furthermore, in a mouse model of ovalbumin-induced food allergy, this compound alleviates allergy symptoms by decreasing levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α . It also promotes the production of interleukin-10 and repairs the intestinal barrier by inhibiting mast cell degranulation . These effects highlight this compound’s potential as a therapeutic agent for allergic diseases and cancer.
Molecular Mechanism
The molecular mechanism of this compound involves several pathways and interactions. It inhibits the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathways . Specifically, this compound inhibits the phosphorylation of JNK, ERK, P38, and STAT6 proteins, which are crucial in mast cell activation and allergic responses . Additionally, molecular docking studies have shown that this compound effectively binds to MMP-2 and MMP-9, further elucidating its inhibitory effects on these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its biological activity over extended periods . In in vitro and in vivo studies, this compound consistently alleviated allergy symptoms and repaired the intestinal barrier in mice over time . These findings suggest that this compound has long-term therapeutic potential without significant degradation or loss of efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of food allergy, this compound alleviated hypothermia, anaphylactic score, and diarrhea in a dose-dependent manner . Higher doses of this compound led to more significant suppression of allergen-specific immunoglobulin E, histamine, mast cell protease-1, and tumor necrosis factor-α . No toxic or adverse effects were observed at high doses, indicating a favorable safety profile for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its anti-inflammatory and anti-tumor activities. It interacts with enzymes such as MMP-2 and MMP-9, which are regulated by the MAPK signaling pathway . By inhibiting these enzymes, this compound disrupts the degradation of the extracellular matrix, thereby preventing tumor metastasis and invasion . Additionally, this compound’s interaction with mast cells and its inhibition of calcium ion accumulation further highlight its role in metabolic pathways related to allergic responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its ability to inhibit calcium ion accumulation in mast cells suggests that it may interact with calcium transporters or channels . Furthermore, this compound’s distribution within tissues, particularly in the intestinal barrier, indicates its potential for targeted therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. Studies have shown that this compound localizes within mast cells, where it inhibits degranulation and stabilizes the cells . This localization is likely facilitated by specific targeting signals or post-translational modifications that direct this compound to mast cells and other relevant compartments . Understanding this compound’s subcellular localization can provide insights into its precise mechanisms of action and therapeutic potential.
準備方法
合成経路および反応条件: ビリジカトルは、海洋真菌からの単離を含む様々な方法によって合成できます. 単離プロセスには、真菌培養物から化合物を抽出すること、続いてクロマトグラフィー技術を用いた精製が含まれます . ビリジカトルの分子式はC15H11NO3であり、その構造には、生物活性を発揮する特定の官能基を備えたキノリンコアが含まれています .
工業生産方法: ビリジカトルの工業生産は、広く文書化されていませんが、一般的には海洋真菌ペニシリウム・グリセオフルブムの大規模発酵、続いて抽出および精製プロセスが含まれます . 温度、pH、栄養供給などの発酵条件の最適化は、ビリジカトルの収量を最大化するために不可欠です.
化学反応の分析
反応の種類: ビリジカトルは、酸化、還元、置換反応などの様々な化学反応を受けます. これらの反応は、その構造中のヒドロキシル基やカルボニル基などの官能基の存在によって促進されます .
一般的な試薬および条件:
酸化: ビリジカトルは、酸性条件下で過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます.
還元: ビリジカトルの還元は、パラジウム触媒の存在下で水素ガスを使用して達成できます.
置換: ビリジカトルを含む置換反応では、多くの場合、ハロゲンやアルキル化剤などの試薬を塩基性または酸性条件下で使用します.
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります. 例えば、ビリジカトルの酸化は、官能基が変化したキノリン誘導体の生成につながります .
類似化合物との比較
Viridicatin: Another quinoline alkaloid isolated from marine fungi, known for its anti-inflammatory properties.
3-O-Methylviridicatin: A derivative of viridicatin with similar biological activities.
Uniqueness of Viridicatol: this compound stands out due to its potent anti-allergic properties and its ability to repair the intestinal barrier . Its unique mechanism of action, involving the suppression of mast cell activation and calcium ion accumulation, differentiates it from other similar compounds .
特性
IUPAC Name |
3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15(19)14(13)18/h1-8,17-18H,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIOTTYIGBOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893995 | |
Record name | Viridicatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14484-44-7 | |
Record name | Viridicatol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridicatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDICATOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P12JNE0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of viridicatol in alleviating allergic responses?
A1: this compound exerts its anti-allergic effects primarily by suppressing the activation of mast cells [, , , , ]. This is achieved through the inhibition of key signaling pathways, namely the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways [, ].
Q2: How does this compound affect the MAPK and JAK-STAT signaling pathways?
A2: this compound inhibits the phosphorylation of several key proteins involved in these pathways. These include c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), p38 MAP kinases, and signal transducer and activator of transcription 6 (STAT6) []. This inhibition effectively blocks downstream signaling events responsible for mast cell degranulation and the release of pro-inflammatory mediators [, , ].
Q3: Beyond its effects on signaling pathways, how else does this compound contribute to mast cell stabilization?
A3: this compound has been shown to suppress calcium (Ca2+) influx in mast cells []. This is significant because Ca2+ influx is a critical step in the process of mast cell degranulation, which releases histamine and other allergic mediators.
Q4: What are the downstream effects of this compound's anti-allergic activity in vivo?
A4: In mouse models of ovalbumin-induced food allergy, this compound treatment has been shown to:
- Alleviate allergy symptoms []
- Decrease levels of specific immunoglobulin E (IgE), mast cell protease-1, histamine, and tumor necrosis factor-alpha (TNF-α) []
- Promote the production of interleukin-10 (IL-10), an anti-inflammatory cytokine []
- Downregulate the population of B cells and mast cells in the spleen []
- Upregulate the population of regulatory T cells (Tregs) in the spleen []
Q5: Does this compound impact the intestinal barrier in the context of food allergy?
A5: Yes, studies show that this compound can alleviate intestinal villus injury and inhibit the degranulation of intestinal mast cells, thereby promoting intestinal barrier repair in mice with food allergies [].
Q6: Does this compound exhibit anti-inflammatory effects beyond its anti-allergic properties?
A6: Yes, research suggests that this compound also possesses anti-inflammatory effects in other contexts. For example, it has been shown to suppress the expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and BV2 microglia cells [].
Q7: What is the mechanism behind this compound's broader anti-inflammatory activity?
A7: Studies point to this compound's ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway in LPS-stimulated cells []. This inhibition prevents the phosphorylation and degradation of IκBα, ultimately blocking the translocation of the NF-κB p65/p50 heterodimer to the nucleus and reducing the expression of pro-inflammatory cytokines [].
Q8: What specific pro-inflammatory cytokines are downregulated by this compound?
A8: this compound treatment has been shown to reduce the mRNA expression of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and TNF-α in LPS-stimulated cells [].
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C15H11NO3, and its molecular weight is 253.25 g/mol [].
Q10: Has the structure of this compound been confirmed through X-ray crystallography?
A10: Yes, the structure of this compound has been unambiguously established through X-ray diffraction analysis, confirming its quinolone alkaloid structure [, ].
Q11: Are there other spectroscopic techniques used to characterize this compound?
A11: Absolutely. Besides X-ray diffraction, researchers utilize a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): One-dimensional (1H and 13C NMR, DEPT) and two-dimensional (COSY, HMQC, HMBC, NOESY, ROESY) NMR experiments provide detailed information about the structure and connectivity of atoms within the molecule [, , ].
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) and atmospheric pressure chemical ionization (APCI) coupled with MS are used to determine the molecular mass and fragmentation pattern, aiding in structural elucidation [, , , ].
- UV-Vis Spectroscopy: This technique helps identify the presence of chromophores and provides information about the electronic structure of the molecule [].
Q12: What is known about the biosynthesis of this compound in Penicillium species?
A12: this compound biosynthesis involves a fascinating multi-step pathway:
- Precursors: Anthranilic acid and a phenylpropane unit (e.g., phenylalanine) are the initial precursors [].
- Intermediate Compounds: These precursors combine to form benzodiazepine intermediates, specifically cyclopenin and cyclopenol [, , ].
- Cyclopenase Enzyme: A key enzyme, cyclopenase, catalyzes the transformation of cyclopenin and cyclopenol into viridicatin and this compound, respectively. This reaction involves the removal of carbon dioxide (CO2) and methylamine (CH3NH2) [, ].
- Cytochrome P450 Involvement: Recent studies have identified a cytochrome P450 enzyme, VdoD, involved in the meta-hydroxylation step during this compound biosynthesis in Penicillium palitans []. This enzyme converts cyclopenin to a hydroxylated intermediate, which then rearranges to form this compound [].
Q13: Where is cyclopenase primarily located within the fungal cells?
A13: Cyclopenase is primarily associated with the inner side of the protoplasma membrane of conidiospores in Penicillium cyclopium [].
Q14: Can this compound be chemically synthesized?
A14: Yes, several synthetic routes for this compound have been developed, including:
- Darzens Condensation/Friedel-Crafts Alkylation: This strategy involves the reaction of dichloroacetanilides with aromatic aldehydes followed by a cyclization step [].
- Regioselective Ring Expansion of Isatins: This method utilizes in situ-generated α-aryldiazomethanes to react with isatins, leading to the formation of viridicatin alkaloids, including this compound [].
Q15: What are some promising areas for future research on this compound?
A15: Given its promising bioactivities, further investigations are warranted in the following areas:
Q16: What are the potential applications of this compound based on current research?
A16: While still in the pre-clinical stage, this compound holds promise for various applications, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。